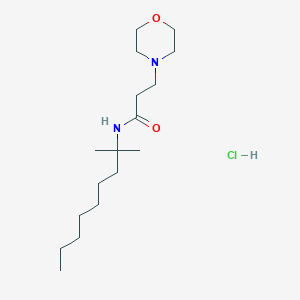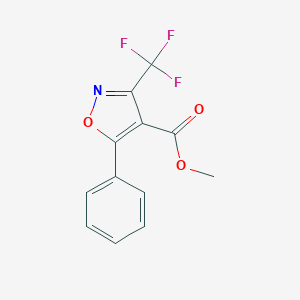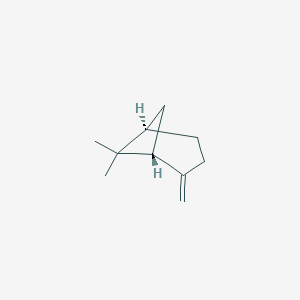
(+)-beta-Pinene
描述
Synthesis Analysis
The synthesis of myrcene through the pyrolysis of β-pinene represents a critical pathway for the industrial production of various terpenic alcohols and vitamins A and E. A theoretical equilibrium model predicts yields of myrcene from β-pinene could reach 93.5%, although practical yields have been lower, likely due to decomposition reactions of myrcene into various degradation products (Kolicheski et al., 2007).
Molecular Structure Analysis
The isomerization reactions of α-pinene to other hydrocarbons like camphene and terpinolenes over Beta zeolites highlight the structural versatility of pinene molecules and the impact of acidic environments on their rearrangement. The study of these reactions provides insight into the molecular structure dynamics of β-pinene under different conditions (Gündüz et al., 2005).
Chemical Reactions and Properties
β-Pinene's reactivity, particularly in the presence of Lewis acids, allows for the synthesis of pinane-type sulfides through regiospecific reactions. This reactivity is crucial for understanding the chemical properties and potential applications of β-pinene derivatives in various fields, including the synthesis of environmentally friendly polymers and materials (Nikitina et al., 2006).
Physical Properties Analysis
The study of binary diffusion coefficients of α-pinene and β-pinene in supercritical carbon dioxide provides valuable data on their physical properties under different conditions. This information is essential for industrial applications where supercritical CO2 is used as a solvent or in extraction processes (Silva et al., 2004).
Chemical Properties Analysis
The ozonolysis of β-pinene in gas-phase experiments reveals the formation of multifunctional organic acids, such as pinic acid and norpinic acid. These reactions provide insight into the atmospheric chemistry of β-pinene and its role in the formation of secondary organic aerosols, highlighting its environmental and climatic significance (Ma & Marston, 2008).
科学研究应用
-
Prototyping and Building Generative AI Applications
- Field : Software Engineering and AI Development
- Application : Google has developed the PaLM API and MakerSuite to help developers prototype and build generative AI applications . These tools make it easy and safe to experiment with Google’s large language models .
- Methods : Developers can use the PaLM API for a variety of applications, including content generation and chat . Alongside the API, MakerSuite allows developers to start prototyping quickly and easily .
- Results : These tools are transforming the way people interact with technology – from games and dialog agents to creative brainstorming and coding tools .
-
Improving Customer Feedback
- Field : Customer Service and AI Development
- Application : Generative AI can help companies do more with customer feedback . It is well suited to tasks such as transcription, summarization, sentiment analysis, and other key parts of listening and responding to customers .
- Methods : Companies can use generative AI to parse, interpret, and respond to customer input from all different channels .
- Results : Improving customer satisfaction often has a financial payoff . Generative AI can make it easier to measure improvements in economic value .
-
Understanding Customer Feedback
- Field : Customer Service and AI Development
- Application : Viable helps companies better understand their customers by using GPT-3 to provide useful insights from customer feedback in easy-to-understand summaries .
- Methods : Using GPT-3, Viable identifies themes, emotions, and sentiment from surveys, help desk tickets, live chat logs, reviews, and more . It then pulls insights from this aggregated feedback and provides a summary in seconds .
- Results : For example, if asked, “What’s frustrating our customers about the checkout experience?”, Viable might provide the insight: "Customers are frustrated with the checkout flow because it takes too long to load. They also want a way to edit their address in checkout and save multiple payment methods."
-
Interactive Stories
- Field : Entertainment and AI Development
- Application : Fable Studio is creating a new genre of interactive stories and using GPT-3 to help power their story-driven “Virtual Beings.”
- Methods : Lucy, the hero of Neil Gaiman and Dave McKean’s Wolves in the Walls, which was adapted by Fable into the Emmy Award-winning VR experience, can have natural conversations with people thanks to dialogue generated by GPT-3 .
- Results : Lucy appeared as a guest at Sundance Film Festival 2021 and presented her own movie, Dracula .
-
Semantic Search
- Field : Information Retrieval and AI Development
- Application : Algolia uses GPT-3 in their Algolia Answers product to offer relevant, lightning-fast semantic search for their customers .
- Methods : Algolia Answers uses GPT-3 to understand the semantic meaning of search queries and provide more relevant results .
- Results : This has improved the search experience for Algolia’s customers, making it easier for them to find the information they’re looking for .
属性
IUPAC Name |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=C)[C@H]1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173682 | |
| Record name | beta-Pinene, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-beta-Pinene | |
CAS RN |
19902-08-0 | |
| Record name | beta-Pinene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Pinene, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-β-Pinene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-Pinene, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

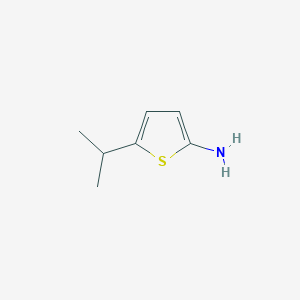
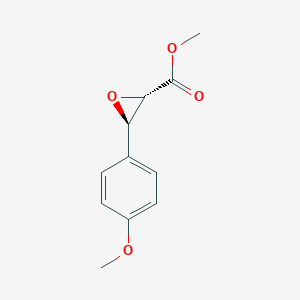
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
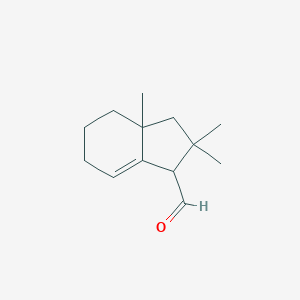
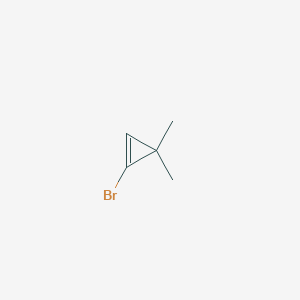
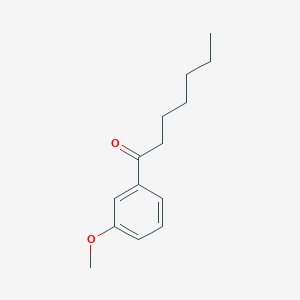
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
